molecular formula C20H32O B1209565 Neoabietinol CAS No. 640-42-6

Neoabietinol

Cat. No. B1209565
CAS RN: 640-42-6
M. Wt: 288.5 g/mol
InChI Key: MUBMRBNHMHINMF-LWYYNNOASA-N
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Description

Neoabietinol is a diterpenoid.

Scientific Research Applications

Anxiolytic-Like and Antinociceptive Effects

A study focused on 2(S)-neopincirin (NEO), a constituent of Clinopodium mexicanum, which shares a structural similarity to neoabietinol, investigated its anxiolytic-like and antinociceptive effects in mice. NEO showed anxiolytic-like effects and counteracted nociception induced by a thermal stimulus in a dose-dependent manner. The study supported the involvement of the GABAergic system in NEO's anxiolytic-like effect (Cassani et al., 2013).

Treatment of Corneal Neovascularization

Research on isoflavonoids and flavonoids, which are structurally related to neoabietinol, demonstrated their efficacy in treating ocular neovascularization. The study found that substances like Fisetin and Luteolin significantly inhibited corneal neovascularization (Joussen et al., 2000).

Neoadjuvant Therapy in Pancreatic Cancer

Neoabietinol's relevance in cancer treatment can be inferred from studies on neoadjuvant therapies in pancreatic cancer. One study highlighted the effectiveness of Folfirinox, a chemotherapy regimen, in improving resectability and overall survival in patients with locally advanced pancreatic cancer (Hackert et al., 2016).

Personalized Cancer Immunotherapy

The potential of neoantigens, which might include neoabietinol derivatives, in cancer immunotherapy has been explored. These neoantigens, generated by somatic mutations, offer high tumor specificity, suggesting their minimal toxic effects and broad patient coverage (Kiyotani et al., 2018).

Neoadjuvant Chemoradiation in Cancer Treatment

Another study emphasized the benefits of neoadjuvant chemoradiation in treating borderline resectable pancreatic cancer, suggesting potential areas where neoabietinol-related compounds could be applied (Jang et al., 2018).

Bioavailability and Pharmacology of Related Compounds

Studies on compounds like neohesperidin, which share a flavonoid backbone similar to neoabietinol, provide insights into their pharmacological responses, including anti-inflammatory, antidiabetic, and anticancer activities. These studies hint at the broad therapeutic potential of neoabietinol-related compounds (Akhter et al., 2022).

Neoadjuvant Endocrine Therapy in Breast Cancer

The use of neoadjuvant endocrine therapy in hormone receptor-positive breast cancer, highlighting the potential research avenues for neoabietinol and similar compounds in hormonal cancers (Chia et al., 2010).

Neoflavonoids in Neglected Diseases

Technological forecasting on neoflavonoids, closely related to neoabietinol, indicates their potential as new medications for neglected diseases such as malaria, trypanosomiasis, and leishmaniasis. This research underscores the broad-spectrum medicinal potential of neoabietinol and its derivatives (Oliveira et al., 2014).

properties

CAS RN

640-42-6

Product Name

Neoabietinol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol

InChI

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

MUBMRBNHMHINMF-LWYYNNOASA-N

Isomeric SMILES

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C

SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C

Canonical SMILES

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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